molecular formula C12H16O2 B156166 2-Benzyloxytetrahydropyran CAS No. 1927-62-4

2-Benzyloxytetrahydropyran

Cat. No. B156166
CAS RN: 1927-62-4
M. Wt: 192.25 g/mol
InChI Key: DGBGIIPEHWOEQZ-UHFFFAOYSA-N
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Description

2-Benzyloxytetrahydropyran (2-BOTHP) is an organic compound belonging to the class of tetrahydropyrans. It is an important intermediate in the synthesis of a variety of compounds, including anesthetics, antibiotics, and anti-inflammatory agents. 2-BOTHP is also a versatile building block for the synthesis of other organic compounds.

Scientific Research Applications

Oxidative Cleavage in Green Chemistry

A study explored the oxidative cleavage of dihydropyran rings in 1-aryl-isochroman derivatives using the Trametes villosa laccase/1-hydroxybenzotriazole system. This process, conducted under green chemistry conditions, yielded oxidation products useful for synthesizing anticancer agents and neuroprotective drugs (Bernini et al., 2016).

Biochemical and Molecular Studies

In biochemical research, derivatives of 2-benzyloxytetrahydropyran have been synthesized and characterized for various studies. For instance, novel trisubstituted asymmetric derivatives exhibiting high affinity for serotonin and norepinephrine transporters were synthesized and analyzed (Zhang et al., 2005).

Biotechnological Applications

Pyranose 2-oxidase (P2Ox) engineering for biofuel cell and food applications was explored. This research highlighted the use of this compound derivatives in the semi-rational design of enzymes with improved catalytic properties (Spadiut et al., 2009).

Mechanism of Action

The search results did not provide specific information about the mechanism of action of 2-Benzyloxytetrahydropyran .

Safety and Hazards

When handling 2-Benzyloxytetrahydropyran, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

The search results did not provide specific information about the future directions of 2-Benzyloxytetrahydropyran research .

properties

IUPAC Name

2-phenylmethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBGIIPEHWOEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340115
Record name 2-Benzyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1927-62-4
Record name 2-Benzyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-benzyloxytetrahydropyran derivatives influence their reactivity in biocatalytic hydroxylations?

A: Research suggests that the position of the benzyloxy group on the tetrahydropyran or tetrahydrofuran ring influences the regioselectivity of microbial hydroxylation by Rhodococcus rhodochrous []. For instance, 2-benzyloxytetrahydropyrans are primarily hydroxylated at the 5-position, while 2-benzyloxytetrahydrofurans undergo hydroxylation mainly at the 4-position []. This difference in reactivity likely arises from the distinct binding orientations adopted by each substrate within the enzyme's active site.

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